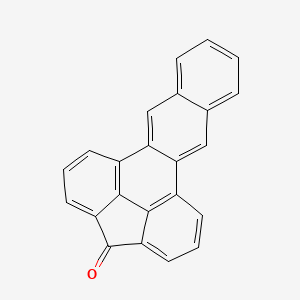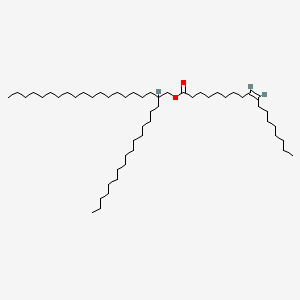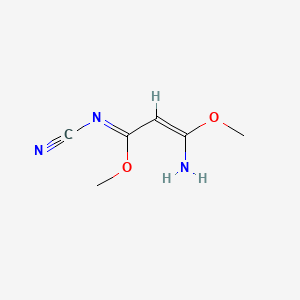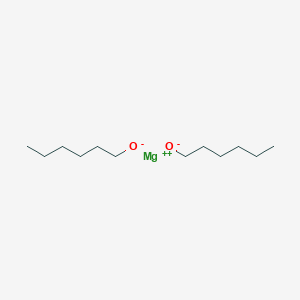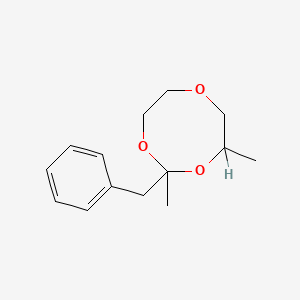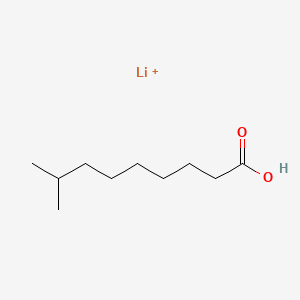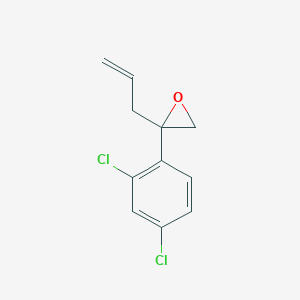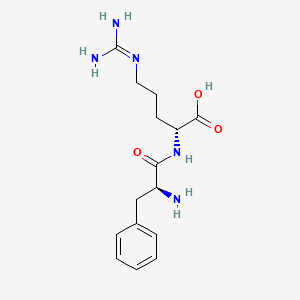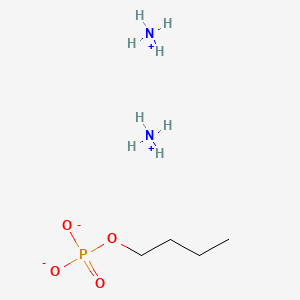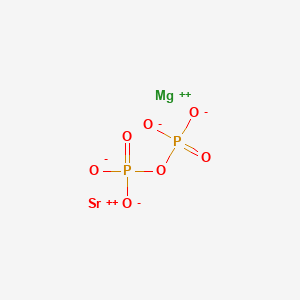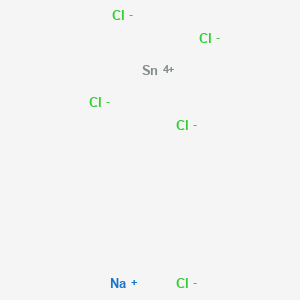
Stannate(1-), pentachloro-, sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannate(1-), pentachloro-, sodium is an inorganic compound with the chemical formula Na[SnCl5]. It is a coordination complex where the central tin atom is surrounded by five chlorine atoms and one sodium ion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stannate(1-), pentachloro-, sodium can be synthesized through the reaction of tin(IV) chloride (SnCl4) with sodium chloride (NaCl) in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired complex. The general reaction is as follows:
SnCl4+NaCl→Na[SnCl5]
Industrial Production Methods
Industrial production of this compound involves the use of high-purity reagents and controlled reaction environments. The process may include steps such as dissolution, filtration, and crystallization to obtain the pure compound. The reaction is usually carried out in large reactors with precise temperature and pH control to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Stannate(1-), pentachloro-, sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: Chlorine atoms in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligands such as ammonia (NH3) and phosphines (PR3) can replace chlorine atoms under specific conditions.
Major Products Formed
Oxidation: Higher oxidation state tin compounds such as tin(IV) oxide (SnO2).
Reduction: Lower oxidation state tin compounds such as tin(II) chloride (SnCl2).
Substitution: Complexes with different ligands, such as Na[Sn(NH3)5] or Na[Sn(PR3)5].
Wissenschaftliche Forschungsanwendungen
Stannate(1-), pentachloro-, sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals, electroplating, and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of stannate(1-), pentachloro-, sodium involves its ability to form stable complexes with various substrates. The central tin atom can coordinate with different ligands, influencing the reactivity and stability of the compound. Molecular targets include enzymes and proteins, where the compound can inhibit or activate specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium hexachlorostannate (Na2[SnCl6])
- Potassium stannate (K2[Sn(OH)6])
- Sodium stannate (Na2[Sn(OH)6])
Uniqueness
Stannate(1-), pentachloro-, sodium is unique due to its specific coordination environment and reactivity. Unlike sodium hexachlorostannate, which has six chlorine atoms coordinated to the tin atom, this compound has five chlorine atoms, resulting in different chemical properties and applications. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
63549-50-8 |
|---|---|
Molekularformel |
Cl5NaSn |
Molekulargewicht |
319.0 g/mol |
IUPAC-Name |
sodium;tin(4+);pentachloride |
InChI |
InChI=1S/5ClH.Na.Sn/h5*1H;;/q;;;;;+1;+4/p-5 |
InChI-Schlüssel |
WTJPXZOICRYGAQ-UHFFFAOYSA-I |
Kanonische SMILES |
[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



